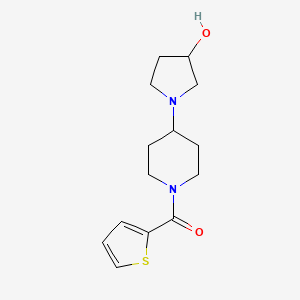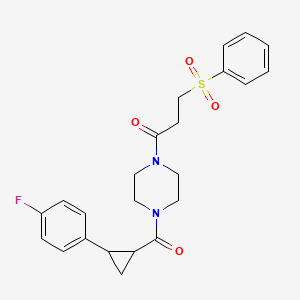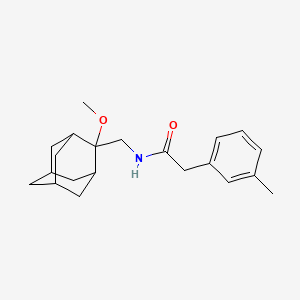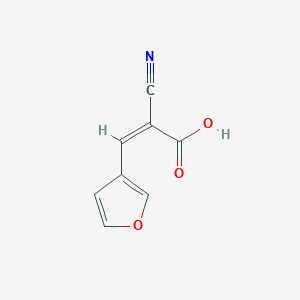
(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone, also known as THPVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. THPVP is a potent psychostimulant that has been found to have a high abuse potential.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Research in medicinal chemistry has explored the synthesis and evaluation of compounds with structures similar to "(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone" for various therapeutic applications. For instance, the discovery and synthesis of selective estrogen receptor modulators (SERMs) with structures resembling the chemical have shown significant biological activities. These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus tissues, offering potential therapeutic benefits in conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Herbicidal Activity
In the realm of agriculture, compounds related to "(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone" have been evaluated for their potential as herbicides. A study on aryl-naphthyl methanone derivatives, a similar chemical scaffold, demonstrated preferable herbicidal activity, suggesting these compounds could serve as lead structures for developing novel herbicides (Fu et al., 2019).
Antimicrobial Research
Compounds with structures analogous to "(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone" have been synthesized and tested for antimicrobial activities. One such study involved the creation of new chemical entities (NCEs) with potential microbial activities, offering insights into the development of novel antimicrobial agents (Ramudu et al., 2017).
Structural Studies
Structural studies of related compounds have provided valuable information on their molecular configurations and potential interactions. For instance, the crystal structure analysis of an adduct comprising chlorophenyl and hydroxypiperidin/methanone components shed light on molecular orientations and intermolecular hydrogen bonds, which are crucial for understanding compound behavior in solid states (Revathi et al., 2015).
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring and an indole nucleus , both of which are found in many bioactive compounds. These structures can bind with high affinity to multiple receptors
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, for example, are known to efficiently explore the pharmacophore space due to sp3-hybridization . .
Eigenschaften
IUPAC Name |
[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-12-5-8-16(10-12)11-3-6-15(7-4-11)14(18)13-2-1-9-19-13/h1-2,9,11-12,17H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDPMDJMFQQMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2958245.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)
![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)
![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)

